molecular formula C14H10ClN3O4 B5754471 1,3-benzodioxole-5-carbaldehyde (5-chloro-2-nitrophenyl)hydrazone

1,3-benzodioxole-5-carbaldehyde (5-chloro-2-nitrophenyl)hydrazone

Cat. No. B5754471
M. Wt: 319.70 g/mol
InChI Key: SQACSFGABWIKLD-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-benzodioxole-5-carbaldehyde (5-chloro-2-nitrophenyl)hydrazone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BDC and is a hydrazone derivative of 5-chloro-2-nitrobenzaldehyde. BDC has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of BDC is not fully understood, but it is believed to involve the inhibition of enzymes involved in metabolic pathways. BDC has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BDC has also been found to inhibit the growth of fungi and bacteria by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
BDC has been found to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, induction of apoptosis, and inhibition of cell proliferation. BDC has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

BDC has several advantages for use in scientific research, including its high purity, stability, and ease of synthesis. However, BDC also has limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of BDC, including the optimization of its synthesis method, the identification of its molecular targets, and the development of new applications for its use in scientific research. BDC could also be studied for its potential use as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential applications of BDC in scientific research.

Synthesis Methods

BDC can be synthesized using various methods, including the reaction of 5-chloro-2-nitrobenzaldehyde with 1,3-benzodioxole-5-carbohydrazide in the presence of a suitable catalyst. Another method involves the reaction of 5-chloro-2-nitrobenzaldehyde with hydrazine hydrate in the presence of 1,3-benzodioxole-5-carbaldehyde. These methods have been optimized to produce high yields of BDC with purity suitable for scientific research.

Scientific Research Applications

BDC has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. BDC has been found to exhibit antitumor, antifungal, and antibacterial activities. BDC has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-5-chloro-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4/c15-10-2-3-12(18(19)20)11(6-10)17-16-7-9-1-4-13-14(5-9)22-8-21-13/h1-7,17H,8H2/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQACSFGABWIKLD-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E)-1-(1,3-benzodioxol-5-ylmethylidene)-2-(5-chloro-2-nitrophenyl)hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.